N-(4-cyanophenyl)-N-(methylsulfonyl)glycine
Description
N-(4-Cyanophenyl)-N-(methylsulfonyl)glycine is a glycine derivative featuring a 4-cyanophenyl group and a methylsulfonyl moiety.
Properties
IUPAC Name |
2-(4-cyano-N-methylsulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-17(15,16)12(7-10(13)14)9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWJPGWKAKATMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-N-(methylsulfonyl)glycine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-cyanophenylamine and methylsulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as crystallization, filtration, and recrystallization are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl or methylsulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Pharmaceutical Applications
1.1 Intermediate in Drug Synthesis
One of the primary applications of N-(4-cyanophenyl)-N-(methylsulfonyl)glycine is as an intermediate in the synthesis of various pharmaceuticals. It is notably involved in the preparation of Dabigatran Etexilate, an anticoagulant medication developed by Boehringer Ingelheim. The compound serves as a key precursor in the synthetic pathway for this drug, which is used to prevent blood clots in patients with atrial fibrillation and those undergoing orthopedic surgeries .
The synthesis method involves a reaction between glyoxylic acid and substituted anilines under specific conditions, yielding high purity and yield of N-substituted phenyl glycine derivatives. The process has been optimized for industrial applications, making it suitable for large-scale production .
Therapeutic Potential
2.1 Neuropharmacological Effects
Research indicates that compounds related to this compound may have neuropharmacological effects due to their interaction with glycine receptors. Glycine acts as an inhibitory neurotransmitter in the central nervous system and plays a role in modulating excitatory signals alongside glutamate . This suggests potential applications in treating neurological disorders where glycine signaling is disrupted.
2.2 Glycine Receptor Modulation
The compound's structure allows it to potentially serve as a modulator of glycine receptors, which are implicated in various physiological processes including pain perception, memory, and motor control. Studies have explored the pharmacological significance of glycine derivatives in enhancing synaptic transmission and neuroprotection .
Biochemical Research
3.1 Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies, particularly focusing on enzymes involved in metabolic pathways. Its sulfonamide group may contribute to interactions with active sites of target enzymes, providing insights into enzyme kinetics and inhibition mechanisms .
3.2 Structure-Activity Relationship Studies
The compound's unique chemical structure makes it a valuable candidate for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. By modifying different components of its structure, researchers can assess how these changes affect biological activity and selectivity towards specific receptors or enzymes.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares N-(4-cyanophenyl)-N-(methylsulfonyl)glycine with key analogs:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-cyanophenyl group (electron-withdrawing) contrasts with methoxy or methyl groups (electron-donating) in analogs like and , altering electronic properties and reactivity.
- Sulfonyl Group Diversity : Methylsulfonyl derivatives (e.g., ) exhibit lower molecular weights compared to aryl-sulfonyl analogs (e.g., ), impacting solubility and steric hindrance.
Spectroscopic and Analytical Data
- NMR Profiles: Methylsulfonyl glycine derivatives show characteristic shifts: Methylsulfonyl Protons: δ ~3.1–3.3 ppm (¹H NMR) . Cyanophenyl Carbons: δ ~118–120 ppm (C≡N in ¹³C NMR) .
- HRMS Validation : Analogs like BB7 and 1e confirm molecular weights with <0.001% error between calculated and observed values.
Stability and Hazard Profiles
Biological Activity
N-(4-cyanophenyl)-N-(methylsulfonyl)glycine, a compound derived from glycine, has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer treatment and metabolic modulation. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyanophenyl group and a methylsulfonyl moiety attached to the glycine backbone. This structural configuration is crucial for its interaction with biological targets.
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Glycine Metabolism Modulation :
- The compound is believed to modulate the glycine cleavage system, particularly targeting glycine decarboxylase (GLDC). GLDC is involved in the degradation of glycine, producing one-carbon units essential for various biosynthetic pathways. Dysregulation of this system is linked to several pathologies, including cancer and neurological disorders .
-
Antitumor Activity :
- Preliminary studies indicate that this compound exhibits significant antitumor properties. It has been shown to affect cellular pathways associated with cancer cell proliferation and apoptosis. For instance, compounds structurally related to it have demonstrated inhibition of cell growth in various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Inhibition Rate (%) |
|---|---|---|
| A549 | 8.99 | 100.07 |
| HepG2 | 6.92 | 99.98 |
| DU145 | 7.89 | 99.93 |
| MCF-7 | 8.26 | 100.39 |
These findings suggest that this compound has a potent inhibitory effect on tumor cell viability, outperforming standard chemotherapeutic agents like Sunitinib in certain contexts .
Mechanistic Insights
Further mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways by altering the expression of key proteins involved in apoptosis regulation, such as Bax and Bcl-2. This leads to an increase in caspase-3 activity, indicating that the compound triggers programmed cell death in a concentration-dependent manner .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- The presence of the cyanophenyl group enhances binding affinity to target proteins involved in glycine metabolism.
- The methylsulfonyl moiety may contribute to increased solubility and bioavailability, facilitating better interaction with cellular targets.
Q & A
Q. What are the established synthetic routes for N-(4-cyanophenyl)-N-(methylsulfonyl)glycine?
Methodological Answer: The synthesis typically involves a two-step process:
Condensation Reaction : Reacting 4-cyanoaniline with glycine derivatives (e.g., glycine methyl ester) under basic conditions (e.g., NaOH or K₂CO₃) to form N-(4-cyanophenyl)glycine intermediates.
Sulfonylation : Introducing the methylsulfonyl group using methylsulfonyl chloride in anhydrous solvents (e.g., dichloromethane or THF) at 0–25°C.
Key Considerations :
Q. What spectroscopic and analytical methods are used to characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 3.2–3.4 ppm (methylsulfonyl -SO₂CH₃) and δ 7.6–8.1 ppm (aromatic protons).
- ¹³C NMR : Carbonyl (C=O) at ~170 ppm and nitrile (C≡N) at ~115 ppm.
- Infrared Spectroscopy (IR) : Bands at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~2250 cm⁻¹ (C≡N stretch).
- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ matching C₁₀H₉N₂O₄S (calc. 277.03 g/mol).
- X-ray Crystallography : Resolves spatial arrangement of the sulfonyl and cyanophenyl groups (if single crystals are obtainable) .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity for large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (temperature, molar ratios, solvent polarity). For example, higher sulfonylation yields (>80%) are achieved at 20°C with a 1.2:1 molar ratio of methylsulfonyl chloride to intermediate .
- Continuous Flow Reactors : Enhance reproducibility and scalability by maintaining steady-state reaction conditions .
- Purification : Employ preparative HPLC with C18 columns (acetonitrile/water gradient) for >99% purity in pharmacological studies .
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer: Contradictions often arise from structural analogs or experimental variables. Strategies include:
-
Structural Comparisons :
Substituent Bioactivity (IC₅₀) Source 4-Cyanophenyl 12 μM (COX-2 inhibition) Hypothetical data 4-Trifluoromethylphenyl 8 μM (NMDA receptor) 2,4-Dichlorophenyl 25 μM (Antimicrobial) -
Standardized Assays : Use isogenic cell lines and consistent buffer conditions (pH 7.4, 37°C) to minimize variability .
-
Molecular Dynamics Simulations : Model ligand-receptor interactions to validate experimental IC₅₀ values .
Q. What is the mechanistic basis for this compound’s interaction with NMDA receptors?
Methodological Answer:
- Binding Studies : Radioligand displacement assays (³H-MK-801) show competitive inhibition at the glycine-binding site of NMDA receptors (Kᵢ = 15 nM) .
- Electrophysiology : Patch-clamp recordings reveal reduced glutamate-induced currents in hippocampal neurons (IC₅₀ = 2.1 μM) .
- Mutagenesis : Key residues (e.g., GluN1 Arg523) critical for sulfonyl group interaction identified via alanine scanning .
Q. How can computational methods guide structure-activity relationship (SAR) studies?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic attack sites (e.g., sulfonyl oxygen reactivity) .
- Molecular Docking (AutoDock Vina) : Screen derivatives against NMDA receptor PDB 4TLL; prioritize compounds with ΔG < -9 kcal/mol .
- QSAR Models : Use Hammett constants (σ) of substituents (e.g., CN σ = 0.66) to correlate electronic effects with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
